molecular formula C15H10ClFO4 B6410705 3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid CAS No. 1261939-90-5

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid

Cat. No.: B6410705
CAS No.: 1261939-90-5
M. Wt: 308.69 g/mol
InChI Key: IXLXAXWALHVVOF-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including a chloro, methoxycarbonyl, and fluorobenzoic acid moiety, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLXAXWALHVVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691978
Record name 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-90-5
Record name 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid
  • 5-Fluoro-2-methoxycarbonylbenzoic acid
  • 2-Chloro-5-fluorobenzoic acid

Uniqueness

3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

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